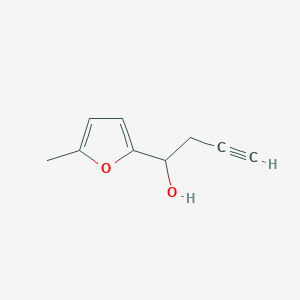














|
REACTION_CXSMILES
|
[Mg].[CH3:2][C:3]1[O:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[CH2:10](Cl)[C:11]#[CH:12].C(Br)C#C>[Cl-].[Zn+2].[Cl-].C(Cl)C#C.C1(C)C=CC=CC=1.O1CCCC1>[OH:8][CH:7]([C:6]1[O:9][C:3]([CH3:2])=[CH:4][CH:5]=1)[CH2:12][C:11]#[CH:10] |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
18.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
20.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
55.06 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=O)O1
|
|
Name
|
|
|
Quantity
|
38.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Cl
|
|
Name
|
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.55 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C#C)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
at 10° C. while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was dropwise added to the reaction mixture at 30° C. in 6 hours
|
|
Duration
|
6 h
|
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling
|
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was treated in the same manner as in Example 1
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CC#C)C=1OC(=CC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 64.4 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |